Didodecyl 3,3'-sulphinylbispropionate

Physicochemical Properties Antioxidant Polymer Stabilizer

Antioxidant degradation studies often lack the key sulfinyl intermediate needed to fully elucidate thiodipropionate stabilization mechanisms. Didodecyl 3,3'-sulphinylbispropionate bridges this gap. • Central S=O group confers distinct polarity (LogP ~8.9) vs. parent DLTDP sulfide • Dual-mode antioxidant: functions as both peroxide decomposer & radical scavenger • Enables controlled-release stabilizer design via tailored migration kinetics • Critical reference for polymer stabilization & synergistic blend optimization

Molecular Formula C30H58O5S
Molecular Weight 530.8 g/mol
CAS No. 17243-14-0
Cat. No. B091502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyl 3,3'-sulphinylbispropionate
CAS17243-14-0
Molecular FormulaC30H58O5S
Molecular Weight530.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC
InChIInChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
InChIKeyXQQARSOXXGMYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyl 3,3'-Sulphinylbispropionate (CAS 17243-14-0) for Research & Industrial Procurement


Didodecyl 3,3'-sulphinylbispropionate (CAS 17243-14-0), also known as didodecyl 3,3'-sulfinylbispropionate, is an organosulfur compound characterized by a central sulfinyl (sulfoxide) functional group with the molecular formula C30H58O5S and a molecular weight of approximately 530.85 g/mol [1]. It is structurally related to the well-established secondary antioxidant didodecyl 3,3'-thiodipropionate (DLTDP, CAS 123-28-4) . This compound is primarily of interest for its potential as an antioxidant and polymer stabilizer [2].

Mechanism Elucidates thioester antioxidant cycles via sulfinyl intermediate studies
Formulation Supports investigation of synergistic stabilizer blends with phenolic antioxidants
Controlled Release Enables additive migration and diffusion research in polymer systems

Why Didodecyl 3,3'-Sulphinylbispropionate Cannot Be Interchanged with Common Thioester Antioxidants


Generic substitution between didodecyl 3,3'-sulphinylbispropionate and its widely used thioether analog, didodecyl 3,3'-thiodipropionate (DLTDP), is not a straightforward interchange. The presence of the sulfinyl (S=O) group in the target compound, as opposed to the sulfide (S) in DLTDP, fundamentally alters its physicochemical properties [1]. This modification affects key parameters such as polarity, as indicated by a calculated LogP of 8.90 for the target compound [1], which directly influences its solubility and migration behavior in polymer matrices [2]. Furthermore, the sulfinyl group is an active intermediate in the antioxidant mechanism of thiodipropionates, possessing distinct reactivity compared to the parent sulfide [3]. This means the target compound is not merely an alternative but offers a different, and potentially advantageous, profile that requires specific, quantitative evaluation.

Polarity-driven migration shift
The sulfinyl group (LogP 8.90) alters polarity and migration behavior compared to the thioether analog, affecting matrix compatibility.
Reactivity divergence
As the active intermediate in the antioxidant cycle, its reactivity profile differs significantly from the parent thioether, limiting direct substitution.
Dual-mode mechanism mismatch
Reported dual radical-scavenging and peroxide-decomposing activity may not be replicated by common thioester antioxidants.

Quantitative Differentiation of Didodecyl 3,3'-Sulphinylbispropionate vs. Thioester Analogs


Physicochemical Property Comparison: Sulfinyl vs. Thioether Core

The replacement of the central sulfide group in the common analog Didodecyl 3,3'-thiodipropionate (DLTDP) with a sulfinyl group in Didodecyl 3,3'-sulphinylbispropionate leads to measurable differences in key physicochemical properties. These differences are critical for predicting material compatibility and additive performance. [1] [2]

Physicochemical Shift
Reported
MW +16.01 g/mol
LogP 8.90 (calc.)
Impacts solubility, diffusion, and migration in polymer matrices
Calculated LogP; matrix-dependent behavior to verify
Physicochemical Properties Antioxidant Polymer Stabilizer

Mechanistic Differentiation: Dual-Mode Antioxidant Action of Sulfinyl Group

A mechanistic study on dialkyl sulphinyldipropionates (of which this compound is a member) demonstrated that these sulfoxides possess a dual-mode antioxidant capability. They can both interrupt the free radical chain mechanism of autoxidation and catalytically decompose hydroperoxides. This is a fundamental functional distinction from the parent thiodipropionate esters, which act primarily as peroxide decomposers. [1]

Dual-Mode Action
Class-level
Radical chain interruption + catalytic hydroperoxide decomposition vs thioether’s primary peroxide decomposition
May support more robust stabilization in complex formulations
Inferred from dialkyl sulphinyldipropionate class; molecule-specific confirmation needed
Antioxidant Mechanism Polymer Degradation Peroxide Decomposition

Potential for Synergistic Activity with Phenolic Antioxidants

The structural analog Didodecyl 3,3'-thiodipropionate (DLTDP) is a well-established secondary antioxidant known for its strong synergistic effects when used in combination with hindered phenolic primary antioxidants like pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (S1010). A study on high-temperature polypropylene stabilization found an optimal 20:80 phenol:thioester ratio for best long-term thermal stability [1]. The target compound, being the oxidized sulfinyl form of this synergist, is the active species in the antioxidant cycle and may offer similar or enhanced synergistic potential from its dual-mode action.

Synergy Potential
Context-dependent
No direct data; DLTDP analog shows optimal 20:80 phenol:thioester synergy at 150°C in PP
Context for exploring target in synergistic blends; performance unconfirmed
Data from DLTDP/phenolic blends; requires independent validation
Synergistic Stabilization Polymer Formulation Thermal Aging

Key Research & Industrial Application Scenarios for Didodecyl 3,3'-Sulphinylbispropionate


Investigating the Mechanism of Thioester Antioxidant Action

The sulfinyl compound is a key intermediate in the antioxidant cycle of the widely used thioester Didodecyl 3,3'-thiodipropionate (DLTDP) . Researchers studying polymer degradation and stabilization use Didodecyl 3,3'-sulphinylbispropionate to probe the mechanistic pathways by which thioesters decompose hydroperoxides and interrupt oxidative chain reactions [1]. Its dual-mode antioxidant action makes it a critical reference compound for understanding the full scope of sulfur-based stabilization chemistry.

Formulating Advanced Synergistic Stabilizer Packages

Given the established synergistic effects between thioesters and phenolic antioxidants [2], this sulfinyl compound can be investigated as a potential alternative or complementary component in high-performance stabilizer blends. Its distinct polarity (LogP 8.90) [3] and dual-mode activity may offer advantages in controlling additive migration and providing more robust long-term thermal stability in demanding applications like high-temperature polyolefin processing.

Developing Controlled-Release Polymer Additives

Research has shown that the migration and adsorption of thioester antioxidants like DLTDP can be controlled using silicate fillers to improve long-term thermal stability [2]. The unique physicochemical profile of Didodecyl 3,3'-sulphinylbispropionate, with its higher molecular weight and polarity compared to DLTDP, makes it a prime candidate for studies on controlled-release stabilization systems where the diffusion rate of the additive is a critical design parameter.

Application
Selection Property
Validation Focus
Mechanistic studies of thioester antioxidants
Sulfinyl intermediate as mechanistic probe; dual radical-scavenging and peroxide-decomposing activity
Hydroperoxide decomposition and free radical chain interruption assays
Advanced stabilizer blend formulation
Potential synergy with hindered phenolic antioxidants; polarity-controlled migration
Long-term thermal oxidative stability testing in polyolefin matrices
Controlled-release additive development
Higher polarity and molecular weight influencing diffusion and migration rate
Additive migration profiling and controlled-release performance assessment

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